2-(3-oxopiperazin-2-yl)-N-propylacetamide
Overview
Description
2-(3-oxopiperazin-2-yl)-N-propylacetamide is a chemical compound with a unique structure that includes a piperazine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxopiperazin-2-yl)-N-propylacetamide typically involves the reaction of piperazine derivatives with acetic anhydride and propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxopiperazin-2-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(3-oxopiperazin-2-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-oxopiperazin-2-yl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-oxopiperazin-2-yl)acetate
- Methyl (3-oxopiperazin-2-yl)acetate
- N-Cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide
Uniqueness
2-(3-oxopiperazin-2-yl)-N-propylacetamide is unique due to its specific structural features, such as the propylacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-(3-oxopiperazin-2-yl)-N-propylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-11-8(13)6-7-9(14)12-5-4-10-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZNSORBDPCTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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